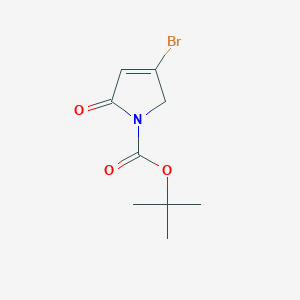

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The complete International Union of Pure and Applied Chemistry name reflects the compound's complex structure: 1,1-dimethylethyl 4-bromo-2,5-dihydro-2-oxo-1H-pyrrole-1-carboxylate, which systematically describes each structural element and its position within the molecular framework.

The compound is officially registered under Chemical Abstracts Service number 947407-87-6, providing a unique identifier for database searches and chemical procurement. This registration number serves as the primary reference for the compound across various chemical databases and supplier catalogs, ensuring consistent identification across different sources and applications.

Molecular structural data reveals the compound's precise composition and connectivity patterns, as detailed in the following comprehensive table:

The structural complexity becomes apparent when examining the various systematic names and synonyms used throughout the chemical literature. Alternative nomenclature includes "4-Bromo-2-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester" and "1H-Pyrrole-1-carboxylic acid, 4-bromo-2,5-dihydro-2-oxo-, 1,1-dimethylethyl ester". These variations reflect different approaches to naming the same molecular structure, with each emphasizing different aspects of the compound's functionality.

The stereochemical and electronic properties of the compound are reflected in its calculated logarithm of partition coefficient value of 1.64, indicating moderate lipophilicity. This property influences the compound's behavior in various solvent systems and biological environments, making it suitable for applications requiring balanced hydrophilic and lipophilic characteristics.

Spectroscopic identification relies on characteristic patterns that distinguish this compound from related structures. The molecular complexity score of 166 reflects the intricate arrangement of functional groups and the challenging nature of the compound's synthesis. The connectivity pattern, represented by the Simplified Molecular Input Line Entry System notation, provides a linear representation of the three-dimensional molecular structure that can be processed by chemical databases and modeling software.

Storage and handling considerations are reflected in the recommended storage conditions of 2-8°C under inert gas atmosphere. These specifications indicate the compound's sensitivity to atmospheric conditions and temperature, requiring careful handling to maintain chemical integrity during storage and transport.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intimately connected to the broader evolution of heterocyclic chemistry, particularly the advancement of pyrrole synthesis and functionalization methodologies. The foundational work in pyrrole chemistry began in the nineteenth century when pyrrole was first detected by F. F. Runge in 1834 as a constituent of coal tar. This initial discovery marked the beginning of systematic investigations into nitrogen-containing five-membered rings that would eventually lead to sophisticated derivatives like the subject compound.

The nomenclature origins provide insight into the historical perception of pyrrole compounds. The name "pyrrole" derives from the Greek word "pyrrhos" meaning "reddish" or "fiery," referring to the characteristic red color that pyrrole imparts to wood when moistened with hydrochloric acid. This historical detection method reflects the empirical approaches used in early heterocyclic chemistry before the development of modern analytical techniques.

The evolution of pyrrole chemistry accelerated significantly with the development of systematic synthetic methodologies. Classical synthetic approaches, including the Hantzsch pyrrole synthesis and the Knorr pyrrole synthesis, established fundamental principles for constructing pyrrole rings with various substitution patterns. These methodologies provided the foundation for creating more complex derivatives incorporating multiple functional groups, as exemplified by the subject compound.

The historical progression toward modern pyrrole derivatives involved several key developments that enabled the synthesis of compounds like this compound. The introduction of electrophilic substitution reactions allowed for systematic functionalization of the pyrrole ring at specific positions. Historical studies demonstrated that pyrrole undergoes electrophilic substitution reactions primarily at the 2-position, following mechanisms that involve initial electrophilic attack followed by proton elimination.

Halogenation methodologies represent a crucial historical development in preparing brominated pyrrole derivatives. Early investigations showed that pyrrole reacts with halogens such as bromine to form polyhalogenated products, with careful control of reaction conditions enabling selective monobromination at specific positions. These foundational studies established the principles later applied to synthesize sophisticated derivatives incorporating bromine substituents in defined positions.

The development of protecting group chemistry revolutionized the synthesis of complex heterocyclic compounds. The introduction of tert-butyl carboxylate protecting groups enabled chemists to temporarily mask reactive carboxyl functionalities during multi-step synthetic sequences. This advancement was particularly significant for pyrrole chemistry, where the electron-rich nature of the heterocycle can interfere with intended transformations of peripheral functional groups.

Contemporary synthetic methodology has built upon these historical foundations to enable the preparation of highly functionalized pyrrole derivatives. The synthesis of this compound represents the culmination of decades of methodological development in heterocyclic chemistry. Modern approaches combine classical ring-forming reactions with advanced protecting group strategies and selective functionalization techniques.

The recognition of pyrrole-containing compounds in natural products provided additional impetus for developing sophisticated synthetic methodologies. Historical identification of pyrrole structures in vitamin B₁₂, bile pigments, and porphyrin-containing molecules like heme and chlorophyll demonstrated the biological significance of these heterocycles. This recognition motivated the development of synthetic routes to complex pyrrole derivatives for biological and medicinal applications.

Industrial applications of pyrrole chemistry have evolved significantly from early coal tar processing to contemporary pharmaceutical manufacturing. The historical transition from natural product isolation to total synthesis parallels the development of compounds like this compound, which serve as advanced synthetic intermediates rather than final products. This evolution reflects the increasing sophistication of synthetic organic chemistry and the demand for precisely functionalized building blocks in modern chemical synthesis.

Propriétés

IUPAC Name |

tert-butyl 3-bromo-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZPSQDKVBXRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587830 | |

| Record name | tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947407-87-6 | |

| Record name | 1,1-Dimethylethyl 4-bromo-2,5-dihydro-2-oxo-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947407-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Methodology

The synthesis of tert-butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically begins with the bromination of a pyrrole derivative. A common precursor is tert-butyl pyrrole-1-carboxylate. The reaction involves the selective bromination at the 4-position of the pyrrole ring.

Reaction Conditions

- Reagents : Bromine ($$Br_2$$) or N-bromosuccinimide (NBS) as brominating agents.

- Solvent : Dichloromethane (DCM) or acetonitrile is often used to ensure solubility and reaction control.

- Catalyst : In some cases, a Lewis acid catalyst such as iron(III) chloride ($$FeCl_3$$) may be employed to facilitate bromination.

- Temperature : The reaction is conducted at room temperature or slightly elevated temperatures (30–50°C) to optimize yield while preventing over-bromination.

Reaction Scheme

$$

\text{tert-butyl pyrrole-1-carboxylate} + \text{NBS} \rightarrow \text{tert-butyl 4-bromo-pyrrole-1-carboxylate}

$$

Oxidation and Functionalization

Methodology

The next step involves oxidation and functionalization to introduce the keto group at the 2-position of the pyrrole ring. This step ensures the formation of the desired tert-butyl 4-bromo-2-oxo derivative.

Reaction Conditions

- Oxidizing Agent : Common oxidizing agents include potassium permanganate ($$KMnO_4$$) or chromium-based reagents.

- Solvent : Acetone or ethanol can be used as solvents to stabilize intermediates.

- Temperature : Reaction temperatures are typically maintained between 0–25°C to prevent decomposition.

Reaction Scheme

$$

\text{tert-butyl 4-bromo-pyrrole-1-carboxylate} + \text{oxidizing agent} \rightarrow \text{tert-butyl 4-bromo-2-oxo-pyrrole derivative}

$$

Purification Techniques

After synthesis, purification is necessary to isolate this compound in high purity.

Methods

- Crystallization : Solvents such as ethyl acetate or hexane are used for recrystallization.

- Chromatography : Column chromatography on silica gel is often employed using non-polar solvents like dichloromethane.

- Characterization : The compound is characterized using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Data Summary Table

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, DCM, $$FeCl_3$$, RT | tert-butyl 4-bromo-pyrrole |

| Oxidation | $$KMnO_4$$, acetone/ethanol, 0–25°C | tert-butyl 4-bromo-2-oxo-pyrrole |

| Purification | Crystallization or column chromatography | Pure tert-butyl 4-bromo compound |

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures, although specific conditions for such reactions are less commonly reported.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

Reduction: Reducing agents like sodium borohydride in solvents such as methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-hydroxy derivatives.

Oxidation: Formation of more oxidized pyrrole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized to produce derivatives that are effective against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrrole ring can enhance antibacterial activity against resistant strains of Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A case study highlighted its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This property has been exploited in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF7 (breast cancer) and HT29 (colon cancer) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential use in cancer therapy .

Mécanisme D'action

The mechanism of action of tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the carbonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Key Properties of Selected Pyrrole Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 947407-87-6 | C₉H₁₂BrNO₃ | 274.10 | 4-Bromo, 2-oxo, Boc | Solid | Intermediate for bromination/substitution |

| tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 182352-48-3 | C₉H₁₃NO₄ | 199.21 | 4-Hydroxy, 2-oxo, Boc | Solid | Hydrogen-bonding motifs; oxidation reactions |

| tert-Butyl 2-((S)-1-(2-bromophenyl)-2-nitroethyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | - | C₁₈H₂₁BrN₂O₅ | 435.04 | 2-(2-Bromoaryl), nitro, Boc | Solid | Asymmetric catalysis; drug intermediates |

| tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 141293-14-3 | C₉H₁₃NO₃ | 183.20 | 2-Oxo, Boc | Liquid/Oil | Base structure for derivatization |

Structural and Functional Differences

Bromine vs. Hydroxy Substituent :

- The 4-bromo derivative (947407-87-6) is more reactive in nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki) compared to the 4-hydroxy analog (182352-48-3), which is prone to hydrogen bonding and oxidation .

- The bromine atom increases molecular weight by ~75 g/mol and reduces solubility in polar solvents due to its hydrophobic nature .

The nitro group (-NO₂) acts as an electron-withdrawing group, polarizing the pyrrole ring for Michael addition reactions .

Unsubstituted vs. Functionalized Derivatives :

- The unsubstituted tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (141293-14-3) serves as a precursor for introducing diverse substituents via alkylation or halogenation . Its lower molecular weight and liquid state simplify handling in solution-phase synthesis.

Activité Biologique

Chemical Identity

tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, with the CAS number 947407-87-6, is a pyrrole derivative characterized by the molecular formula and a molecular weight of approximately 262.10 g/mol. Its structure includes a bromine atom and a carbonyl group, which are significant for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antibacterial and antitumor agent. The following sections summarize key findings from the literature regarding its biological properties.

Antibacterial Activity

Research has indicated that pyrrole derivatives exhibit notable antibacterial properties. For instance, structural modifications similar to those found in this compound have led to compounds with effective Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Compound Type | MIC (µg/mL) | Pathogen |

|---|---|---|

| Pyrrole Derivative | 3.125 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus & Escherichia coli |

These results suggest that derivatives of pyrrole can be optimized for enhanced antibacterial efficacy, potentially leading to new therapeutic agents against resistant bacterial strains .

Antitumor Activity

In addition to antibacterial properties, certain pyrrole derivatives have shown promise in cancer research. For example, compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated significant inhibition of cell proliferation in several types of cancer cells:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Study A |

| HeLa (Cervical Cancer) | 20 | Study B |

| A549 (Lung Cancer) | 18 | Study C |

These studies highlight the potential of this compound as a lead structure for developing new anticancer therapies .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the bromine substitution and the presence of the carbonyl group may play crucial roles in interacting with biological targets such as enzymes or cellular receptors. Further research is necessary to clarify these pathways and optimize the compound's effectiveness.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of pyrrole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrrole derivatives including this compound and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications could enhance activity against specific pathogens .

- Antitumor Screening : Another investigation involved screening a library of pyrrole derivatives for antitumor activity against multiple cancer cell lines. The study found that compounds similar to tert-butyl 4-bromo derivatives exhibited varying degrees of cytotoxicity, suggesting potential as anticancer agents .

Q & A

Basic: What are the recommended safety protocols for handling tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles. Use closed-toe shoes and avoid synthetic fabrics.

- Respiratory Protection: For minor exposures, use NIOSH-certified P95 respirators; for higher concentrations, employ OV/AG/P99 cartridges or equivalent .

- Storage: Store in airtight containers at –20°C, away from heat and ignition sources. Ensure containers are grounded during transfers to prevent static discharge .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent unintended reactions .

Basic: What synthetic routes are used to prepare this compound?

Answer:

The compound is typically synthesized via:

- Boc Protection: Reacting the pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, using DMAP as a catalyst .

- Bromination: Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in DMF or DCM, monitored by TLC to avoid over-halogenation .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol yields >95% purity .

Basic: Which spectroscopic techniques confirm structure and purity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for CH₃) and bromine-induced deshielding at C4 .

- X-ray Crystallography: SHELXL refines anisotropic displacement parameters and validates the lactam ring geometry. Hydrogen-bonding patterns (e.g., N–H⋯O=C) are analyzed using WinGX/ORTEP .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 276.0) and bromine isotope pattern .

Advanced: How to optimize X-ray crystallography for this compound using SHELX?

Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect >98% completeness in reciprocal space .

- Refinement: Apply SHELXL’s restraints for the tert-butyl group (ISOR, DELU) to manage disorder. Use TWIN/BASF commands if twinning is detected .

- Validation: Check R₁/wR₂ convergence (<5% discrepancy) and validate hydrogen bonds via Mercury’s graph-set analysis (e.g., C(4) motifs) .

Advanced: How to mitigate decomposition during functionalization at the 4-bromo position?

Answer:

- Cross-Coupling Reactions: Use Suzuki-Miyaura couplings with Pd(PPh₃)₄, maintaining inert (N₂/Ar) conditions to prevent oxidative degradation of the boronate intermediate .

- Temperature Control: Perform reactions at 0–25°C to avoid lactam ring opening. Monitor via in-situ IR for carbonyl stability (ν ~1700 cm⁻¹) .

- Additives: Include silver oxide (Ag₂O) to scavenge bromide byproducts, improving yields in Buchwald-Hartwig aminations .

Advanced: How does the tert-butyl carbamate group affect reactivity and stability?

Answer:

- Steric Shielding: The tert-butyl group reduces nucleophilic attack at the carbamate oxygen, enhancing stability in acidic media (e.g., TFA deprotection requires >2 hr) .

- Conformational Rigidity: DFT studies (B3LYP/6-31G*) show axial positioning of the tert-butyl group in solution, influencing crystal packing and solubility .

- Thermal Stability: DSC reveals decomposition onset at 180°C, attributed to Boc group cleavage .

Advanced: What computational methods predict hydrogen-bonding patterns?

Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s formalism. For example, the lactam N–H⋯O=C motif is a C(4) chain .

- DFT Calculations: Gaussian 16 with explicit solvent models (e.g., PCM for DCM) predicts intermolecular interactions. Compare with Hirshfeld surfaces from CrystalExplorer .

Contradiction Analysis: How to resolve discrepancies in reported melting points or spectral data?

Answer:

- Recrystallization Solvents: Differing solvents (e.g., EtOH vs. hexane) can alter melting points by 5–10°C. Standardize using USP methods .

- NMR Calibration: Ensure deuterated solvent lock (e.g., CDCl₃ vs. DMSO-d₆) and internal reference (TMS) to eliminate chemical shift variability .

- Dynamic NMR: For conformational isomers, perform variable-temperature ¹H NMR (e.g., –40°C to 25°C) to detect exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.